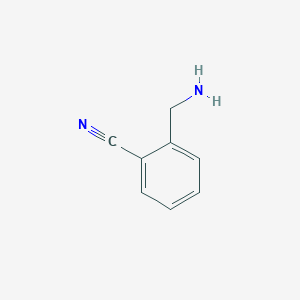

2-(Aminomethyl)benzonitrile

Description

Significance of Aminomethylated Benzonitrile (B105546) Scaffolds in Organic Chemistry

The aminomethylated benzonitrile scaffold is a privileged structural motif in organic chemistry, primarily due to its utility as a versatile building block for synthesizing more complex molecules. numberanalytics.comcymitquimica.comcymitquimica.com These scaffolds are fundamental components in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The significance of this framework stems from the dual reactivity of the aminomethyl and nitrile functional groups. smolecule.comstudymind.co.uk The primary amine can act as a nucleophile or a base and can be readily functionalized through reactions like acylation and alkylation, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. smolecule.comstudymind.co.ukwikipedia.org

In medicinal chemistry, these scaffolds are crucial for generating libraries of compounds for drug discovery. nih.govnih.gov The ability to modify both ends of the molecule allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. brieflands.com For example, derivatives are investigated for their potential as enzyme inhibitors. smolecule.com The benzonitrile group itself is a key feature in various biologically active molecules, and its combination with an aminomethyl group provides a framework for developing compounds targeting specific biological pathways. brieflands.com This structural class is also explored in materials science; for instance, the related compound 4-(aminomethyl)benzonitrile (B84873) hydrochloride has been used as an additive to improve the efficiency and stability of perovskite solar cells.

Historical Context of Related Nitrile and Amine Chemistry

The chemistry of nitriles and amines has a rich history dating back to the late 18th and 19th centuries. The first member of the nitrile family, hydrogen cyanide, was synthesized by Carl Wilhelm Scheele in 1782. wikipedia.orgaureliaglovescanada.com This was followed by the preparation of benzonitrile, the nitrile of benzoic acid, by Friedrich Wöhler and Justus von Liebig around 1832. wikipedia.org The 19th century saw the discovery of several key synthetic methods for nitriles that are still fundamental to organic chemistry today. The Letts nitrile synthesis, discovered by Edmund A. Letts in 1872, involves the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org In 1884, the Sandmeyer reaction was discovered, providing a method to synthesize aromatic nitriles from aryl diazonium salts. numberanalytics.com

The synthesis of amines from nitriles also has a long history, representing an important industrial process for over a century. researchgate.net The reduction of nitriles to primary amines can be achieved through methods like catalytic hydrogenation, using metal catalysts such as nickel or platinum, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). studymind.co.uk Another foundational method in amine synthesis is the Strecker synthesis, discovered by Adolph Strecker in the 1850s, which produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide, proceeding through an α-aminonitrile intermediate. wikipedia.org

Table 2: Key Historical Milestones in Nitrile and Amine Chemistry

| Year | Discovery | Description | Key Figure(s) |

|---|---|---|---|

| 1782 | Synthesis of Hydrogen Cyanide | First synthesis of a member of the nitrile family. wikipedia.orgaureliaglovescanada.com | C. W. Scheele |

| 1832 | Preparation of Benzonitrile | First synthesis of the nitrile of benzoic acid. wikipedia.orgwikidoc.org | F. Wöhler & J. von Liebig |

| 1850s | Strecker Synthesis | A method to synthesize amino acids from aldehydes via aminonitrile intermediates. wikipedia.org | A. Strecker |

| 1872 | Letts Nitrile Synthesis | A reaction of aromatic carboxylic acids with metal thiocyanates to form nitriles. wikipedia.org | E. A. Letts |

| 1884 | Sandmeyer Reaction | A method for synthesizing aromatic nitriles from aryl diazonium salts and copper cyanide. numberanalytics.com | T. Sandmeyer |

Overview of Research Trajectories for the Chemical Compound

Research involving 2-(aminomethyl)benzonitrile primarily focuses on its application as a chemical intermediate in the synthesis of more complex, high-value molecules. smolecule.com Its bifunctional nature makes it a key starting material for creating a variety of organic structures. smolecule.com

A significant area of research was prompted by the identification of this compound as a process-related impurity in the synthesis of alogliptin, a pharmaceutical agent used for managing type 2 diabetes. smolecule.com This has led to studies focused on its biological activity, particularly its potential to interact with metabolic enzymes. Research has shown that the hydrochloride salt of the compound is an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for understanding potential drug-drug interactions. smolecule.com

Furthermore, this compound and its derivatives are actively used as building blocks in medicinal chemistry to develop new therapeutic agents. For example, it has been incorporated into the synthesis of novel quinazolinone derivatives investigated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors. brieflands.com These studies utilize the aminomethyl benzonitrile scaffold to build molecules that can fit into the active sites of specific biological targets. brieflands.com The compound's utility extends to the synthesis of various heterocyclic systems and other scaffolds for biological screening. mdpi.comsigmaaldrich.com

Table 3: Research Applications of the Aminomethylated Benzonitrile Scaffold

| Research Area | Application | Specific Examples |

|---|---|---|

| Pharmaceuticals | Synthetic Intermediate / Building Block smolecule.comcymitquimica.com | Synthesis of DPP-4 inhibitors (e.g., quinazolinone derivatives). brieflands.com Precursor for alogliptin. smolecule.com |

| Drug Discovery | Enzyme Inhibition Studies | Investigated as an inhibitor of cytochrome P450 enzymes (CYP1A2). smolecule.com |

| Organic Synthesis | Precursor for Complex Molecules | Used to synthesize heterocyclic compounds and other biologically active molecules. mdpi.com |

| Materials Science | Additive in Advanced Materials | The related isomer, 4-(aminomethyl)benzonitrile, is used in the development of perovskite solar cells. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKCOMKWSLYAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625000 | |

| Record name | 2-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344957-25-1 | |

| Record name | 2-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminomethyl Benzonitrile and Its Congeners

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 2-(aminomethyl)benzonitrile primarily rely on the functionalization of pre-existing benzonitrile (B105546) scaffolds or the reduction of suitable nitrile precursors. These routes are well-documented and offer reliable access to the target molecule.

Benzonitrile as a Starting Material in Aminomethylation Protocols

Direct aminomethylation of benzonitrile at the ortho position presents a formidable challenge due to the deactivating nature of the nitrile group and the difficulty in achieving regioselectivity. However, indirect methods commencing with a more reactive derivative of benzonitrile are commonly employed. A prevalent strategy involves the radical bromination of o-tolunitrile (B42240) to yield 2-cyanobenzyl bromide. This intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish this compound.

A typical procedure for the synthesis of the key intermediate, 2-cyanobenzyl bromide, involves the reaction of o-tolunitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. Subsequent reaction of 2-cyanobenzyl bromide with ammonia or other nitrogen nucleophiles provides this compound.

Reduction Strategies for Nitrile Precursors

The reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and a key strategy for preparing this compound. This can be achieved through the reduction of dinitriles or other precursors bearing a nitrile group that can be selectively reduced.

One common precursor is 2-cyanobenzyl azide (B81097), which can be synthesized from 2-cyanobenzyl bromide by reaction with sodium azide. The subsequent reduction of the azide functionality to a primary amine can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used method for this transformation, offering high yields and clean reaction profiles.

Another viable precursor is 2-cyanobenzaldehyde (B126161). The reductive amination of this aldehyde provides a direct route to this compound. This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia or ammonium (B1175870) acetate (B1210297), to form an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 2-Cyanobenzyl bromide | 1. NaN₃, DMF; 2. H₂, Pd/C, EtOH | This compound | High |

| 2-Cyanobenzaldehyde | NH₄OAc, NaBH₃CN, MeOH | This compound | Moderate to High |

| 2-Cyanobenzonitrile | H₂, Raney Nickel, NH₃, EtOH | This compound | Good |

Direct Aminomethylation Reactions

While direct C-H aminomethylation of benzonitrile remains a significant challenge, related direct functionalization reactions have been explored. For instance, electrochemical C-H amidation reactions of benzene (B151609) and its derivatives have been developed using nitriles as the nitrogen source in the presence of a copper catalyst. nih.govnih.gov Although this does not directly yield this compound, it demonstrates the potential for direct C-N bond formation on an aromatic ring in the presence of a nitrile group.

The Sommelet reaction, which converts benzyl (B1604629) halides to aldehydes using hexamine, can be considered a related transformation. wikipedia.org While the primary product is an aldehyde, under certain conditions, hydrolysis of the intermediate quaternary ammonium salt can lead to the formation of a primary amine via the Delépine reaction. wikipedia.org Applying this to 2-cyanobenzyl bromide could potentially offer a route to this compound, although this specific application is not extensively documented.

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the preparation of this compound and its congeners. These include catalytic aminations, cyclization reactions, and multi-component strategies that offer improved atom economy and access to a wider range of derivatives.

Catalytic Aminations and Cyclization Reactions

Catalytic methods are at the forefront of modern synthetic chemistry. The development of catalysts for direct C-H amination is an active area of research, though specific application to benzonitrile for the synthesis of the target molecule is not yet well-established.

However, this compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. For instance, the condensation of 2-aminobenzylamines with aldehydes or nitriles, often catalyzed by transition metals like ruthenium or nickel, is a common strategy for the synthesis of quinazolines. organic-chemistry.org This highlights the utility of the aminomethylbenzonitrile scaffold in constructing more complex molecular architectures. A metal-free approach for quinazoline (B50416) synthesis involves the o-iodoxybenzoic acid (IBX)-mediated reaction of 2-aminobenzylamines with aldehydes.

| Reactants | Catalyst/Reagent | Product |

| 2-Aminobenzylamine, Benzyl alcohol | Nickel catalyst | 2-Phenylquinazoline |

| 2-Aminobenzylamine, Benzaldehyde | o-Iodoxybenzoic acid (IBX) | 2-Phenylquinazoline |

| 2-Aminobenzonitriles, Benzyl alcohols | Copper catalyst | Substituted quinazolinones rsc.org |

The Pictet-Spengler reaction is another powerful cyclization method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While not a direct synthesis of this compound, this reaction showcases how a molecule with a similar structural motif can be utilized in the construction of complex heterocyclic frameworks.

Multi-component Reactions Incorporating the Chemical Compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While there are no direct reports of using this compound as a component in a classical Biginelli reaction, its structural motifs could potentially be incorporated into novel MCRs for the synthesis of diverse heterocyclic libraries.

The Ugi reaction is another versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The amino group of this compound makes it a suitable amine component for the Ugi reaction. This would allow for the rapid generation of a library of complex molecules containing the 2-cyanobenzyl moiety, which could be further elaborated.

| MCR Type | Reactants | Potential Product Class |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-(2-cyanobenzyl)amides |

| Novel Pyrimidine (B1678525) Synthesis | Amidines, Alcohols (up to three) | Substituted Pyrimidines nih.gov |

Derivatization from Related Halogenated Benzonitriles

A primary and well-established route to synthesizing this compound involves the chemical modification of halogenated precursors, most notably 2-(bromomethyl)benzonitrile (B57715). lookchem.comnih.gov This starting material, also known as α-bromo-o-tolunitrile or o-cyanobenzyl bromide, features a reactive benzylic bromide group that is amenable to nucleophilic substitution reactions. nih.govfishersci.comchemicalbook.com

The core of this synthetic strategy is the replacement of the bromine atom with an amino group. This transformation can be achieved through several established organic chemistry methods:

Direct Amination: Reaction with ammonia or an ammonia equivalent. This is the most direct approach but can sometimes lead to over-alkylation, forming secondary and tertiary amines as byproducts.

Gabriel Synthesis: This classic method involves reacting the halide with potassium phthalimide (B116566) to form an N-substituted phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, yielding the desired primary amine with high purity.

Azide Displacement and Reduction: A two-step process where the bromide is first displaced by a sodium azide (NaN₃) to form 2-(azidomethyl)benzonitrile. The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method is often preferred for its high efficiency and the clean conversion to the primary amine.

For instance, 2-(bromomethyl)benzonitrile can undergo a base-promoted condensation reaction with homophthalic anhydride, demonstrating the reactivity of the benzylic halide in forming new carbon-carbon bonds as a pathway to more complex isoquinoline (B145761) structures. chemicalbook.com The choice of method depends on factors such as desired yield, purity requirements, and the scale of the reaction.

Principles of Green Chemistry in Synthetic Design for this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of green solvents, the development of environmentally benign catalysts, and the adoption of alternative energy sources like microwave irradiation.

Utilization of Green Solvents (e.g., Ionic Liquids)

A significant advancement in green synthesis is the replacement of volatile organic compounds (VOCs) with greener alternatives like ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. acs.orgnih.gov

In the context of nitrile synthesis, ionic liquids can serve multiple roles simultaneously, greatly simplifying the process. researchgate.netrsc.org For example, in the synthesis of benzonitrile from benzaldehyde, specific ionic liquids have been shown to act as a co-solvent, a catalyst, and a phase-separation agent. researchgate.netrsc.org This multi-functionality eliminates the need for a separate metal salt catalyst and simplifies product recovery, as the ionic liquid phase can be easily separated and recycled. researchgate.net

Furthermore, task-specific ionic liquids (TSILs) can be designed with functional groups, such as nitrile groups, incorporated into their structure. acs.orgnih.govalfa-chemistry.com These functionalized ILs can act as both the reaction medium and as ligands for metal catalysts, helping to immobilize the catalyst and prevent its leaching into the product stream, which is particularly important for reactions like hydrogenation and C-C coupling. acs.orgalfa-chemistry.com

Table 1: Roles of Ionic Liquids in Green Nitrile Synthesis

| Ionic Liquid Type | Example | Role(s) in Synthesis | Key Advantages | Source(s) |

|---|---|---|---|---|

| Simple Imidazolium IL | [BMIm][Cl] (1-butyl-3-methylimidazolium chloride) | Catalyst, Reaction Medium | Metal-free catalysis, domino-type synergetic catalysis. | acs.org |

| Sulfonated Pyridinium IL | [HSO3-b-Py]·HSO4 | Co-solvent, Catalyst, Phase Separation Agent | Eliminates need for metal catalysts, simplifies separation, allows for easy recycling. | researchgate.netrsc.org |

| Nitrile-Functionalized IL | [CnCNmim][X] | Solvent, Catalyst Ligand | Immobilizes metal catalysts, high catalyst retention, tunable properties. | acs.orgalfa-chemistry.com |

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Research has focused on moving away from stoichiometric reagents and toxic or precious metal catalysts toward more sustainable alternatives.

Earth-Abundant Metal Catalysts: Catalysts based on earth-abundant and low-toxicity metals like manganese and iron are highly desirable. For example, a well-defined manganese(I) PNP pincer complex has been shown to be a highly efficient catalyst for the aminomethylation of various aromatic compounds. nih.gov This process demonstrates high atom efficiency by forming C-C and C-N bonds with the release of only hydrogen and water as byproducts. nih.gov

Transition-Metal-Free Catalysis: To completely avoid issues of metal toxicity and cost, metal-free catalytic systems are being developed. An iodine-catalyzed ortho-aminomethylation of phenols in an aqueous medium represents a significant step in this direction. rsc.org This method avoids transition metals entirely and uses water as a green solvent.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse, which minimizes waste. Supported heteropolyacids (HPAs) on substrates like zirconia are examples of eco-friendly solid catalysts with strong acidity and high thermal stability, suitable for various organic transformations. researchgate.net In nitrile synthesis, transition metal oxide clusters (e.g., Ni, Co, V) fabricated within the pores of zeolites have been developed for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com This "sub-nano space" catalysis effectively suppresses combustion side-reactions, leading to nitrile selectivity of up to 99%. medcraveonline.com

Table 2: Comparison of Environmentally Benign Catalytic Systems

| Catalyst System | Reaction Type | Substrates | Key Advantages | Source(s) |

|---|---|---|---|---|

| Manganese(I) PNP Pincer Complex | Aminomethylation | Aromatic compounds, amines | Uses earth-abundant metal, high atom efficiency, releases only H₂ and H₂O. | nih.gov |

| Iodine–Sodium Percarbonate | ortho-Aminomethylation | Phenols | Transition-metal-free, uses water as solvent, tolerates sensitive functional groups. | rsc.org |

| Transition Metal Oxide Clusters in Zeolites | Ammoxidation | Alkylbenzenes (e.g., Toluene) | Heterogeneous, reusable, high selectivity (up to 99%), suppresses side reactions. | medcraveonline.com |

| Supported Heteropolyacids (HPAs) | Various (Alkylation, Acylation) | General organic substrates | Solid acid catalyst, thermally stable, reusable, eco-friendly. | researchgate.net |

Solvent-Free and Microwave-Assisted Protocols

Alternative reaction conditions that reduce energy consumption and eliminate the need for conventional solvents are central to green synthetic design.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. Unlike conventional heating where heat is transferred via conduction and convection, microwaves directly energize reactant molecules through dielectric heating. This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, increased product yields, and fewer side products. acs.orgnih.gov Microwave-assisted protocols have been successfully applied to the synthesis of a vast array of heterocyclic compounds, often providing single-step conversions with higher yields compared to conventional methods. nih.govmdpi.com This technology is not only faster but also more energy-efficient, aligning perfectly with green chemistry goals.

Solvent-Free Protocols: Performing reactions without a solvent (neat) is an ideal green chemistry scenario. This approach minimizes waste, eliminates the cost and hazards associated with solvent purchase and disposal, and simplifies product purification. acs.org Solvent-free reactions can be activated by conventional heating, grinding (mechanochemistry), or, very commonly, microwave irradiation. acs.org For example, the synthesis of quinazolines from 2-aminobenzonitrile (B23959) has been achieved under solvent-free conditions using microwave assistance, significantly reducing reaction time compared to thermal heating in a solvent. acs.org The combination of microwave irradiation and solvent-free conditions often provides synergistic benefits, leading to highly efficient and environmentally friendly synthetic processes. acs.orgeurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|

| Synthesis of Quinoline Derivatives | Conventional Heating (Reflux) | 4–7 hours | 62–65% | nih.gov |

| Synthesis of Quinoline Derivatives | Microwave Irradiation (80 °C) | Not specified (shorter) | 92–97% | nih.gov |

| Synthesis of 8-Hydroxyquinolines | Conventional Heating | Not specified | 34% | nih.gov |

| Synthesis of 8-Hydroxyquinolines | Microwave Irradiation | Not specified | 72% | nih.gov |

| Esterification | Conventional Heating | > 5 hours | ~80% | mdpi.com |

| Esterification | Microwave Irradiation (700 W, 60 °C) | 120 minutes | ~95% | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl Benzonitrile

Characteristic Reaction Pathways

The chemical behavior of 2-(aminomethyl)benzonitrile is dictated by the interplay of its three key structural components: the primary amino group, the nitrile moiety, and the benzylic methylene (B1212753) bridge, all attached to an aromatic benzene (B151609) ring. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

The primary amino group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in reactions with a wide variety of electrophiles.

One of the fundamental reactions showcasing the nucleophilicity of the amino group is its reaction with alkylating agents. For instance, it can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism where the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Furthermore, the amino group can react with carbonyl compounds such as aldehydes and ketones. This reaction typically begins with a nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine (Schiff base). This imine formation is a reversible process and is often catalyzed by acid.

The nucleophilic character of the amino group is also evident in its ability to add to activated alkenes, such as those found in α,β-unsaturated carbonyl compounds, in a process known as aza-Michael addition. This conjugate addition reaction leads to the formation of β-amino carbonyl compounds.

The nitrile group (-C≡N) in this compound features a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic. This electrophilicity is the basis for a variety of important chemical transformations. nih.gov

One of the most common reactions of nitriles is hydrolysis, which can be carried out under either acidic or basic conditions to yield carboxylic acids or amides. youtube.com Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. youtube.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 2-(aminomethyl)benzoic acid. youtube.com In basic media, the hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide, which can be further hydrolyzed to the carboxylate salt. youtube.comsemanticscholar.org The partial hydrolysis to the amide, 2-(aminomethyl)benzamide, can often be achieved under milder conditions. semanticscholar.orgresearchgate.net

The electrophilic nitrile carbon is also susceptible to attack by organometallic reagents, such as Grignard reagents. masterorganicchemistry.comsciencemadness.orgnih.gov The addition of a Grignard reagent to the nitrile forms an imine anion, which upon aqueous workup, is hydrolyzed to a ketone. masterorganicchemistry.comsciencemadness.orglibretexts.org For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 2-(aminomethyl)acetophenone.

Below is a table summarizing some of the key electrophilic transformations of the nitrile group:

| Reagent(s) | Product | Reaction Type |

| H₃O⁺, Δ | 2-(Aminomethyl)benzoic acid | Acid-catalyzed hydrolysis |

| NaOH, H₂O, Δ | Sodium 2-(aminomethyl)benzoate | Base-catalyzed hydrolysis |

| H₂O₂, NaOH | 2-(Aminomethyl)benzamide | Partial hydrolysis |

| 1. RMgX 2. H₃O⁺ | 2-(Aminomethyl)phenyl ketone | Grignard reaction |

Table 1: Selected Electrophilic Transformations of the Nitrile Group in this compound.

Both the aminomethyl and the nitrile functionalities in this compound can undergo oxidation and reduction reactions, providing pathways to a variety of other functional groups.

The nitrile group can be reduced to a primary amine, a transformation that is of significant synthetic utility. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose, converting the nitrile to a primary amine upon aqueous workup. chemistrysteps.comchemguide.co.ukyoutube.commasterorganicchemistry.com This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic nitrile carbon. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, can also achieve this reduction. researchgate.nethw.ac.uk The reduction of this compound would yield 2-(aminomethyl)benzylamine.

Conversely, the primary amino group can be oxidized. While the oxidation of primary amines can lead to a variety of products, under certain conditions, it is possible to form imines or nitriles. For instance, the oxidation of benzylamine (B48309) derivatives can yield benzonitriles. researchgate.net The oxidation of the aminomethyl group in this compound could potentially lead back to 2-cyanobenzaldehyde (B126161) or 2-cyanobenzoic acid, depending on the oxidant and reaction conditions.

The benzylic methylene group is also susceptible to oxidation, which could lead to the formation of a carbonyl group, yielding 2-aminobenzoyl cyanide.

The following table provides a summary of key oxidation and reduction reactions:

| Functional Group | Reagent(s) | Product | Reaction Type |

| Nitrile | 1. LiAlH₄ 2. H₂O | 2-(Aminomethyl)benzylamine | Reduction |

| Nitrile | H₂, Pd/C | 2-(Aminomethyl)benzylamine | Catalytic Hydrogenation |

| Aminomethyl | Oxidizing agents (e.g., KMnO₄) | 2-Cyanobenzoic acid | Oxidation |

Table 2: Key Oxidation and Reduction Reactions of this compound.

Mechanism of Functional Group Interconversions

The formation of an amide bond is a cornerstone of organic synthesis, and the primary amino group of this compound readily undergoes acylation to form N-substituted amides. This reaction typically involves the treatment of the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride.

The mechanism of acylation with an acyl chloride begins with the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond. A final deprotonation step, often by another molecule of the amine or a non-nucleophilic base, yields the stable amide product. The reaction is generally rapid and exothermic.

Direct condensation of a carboxylic acid with this compound to form an amide is also possible but typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amino group of this compound to form the amide bond.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds through ring annulation and cyclocondensation reactions. These reactions often involve the participation of both functional groups, leading to the formation of fused ring systems.

A prominent example is the synthesis of quinazoline (B50416) derivatives. Although many syntheses start from 2-aminobenzonitrile (B23959), the principles can be extended to this compound. For instance, a plausible route could involve the reaction of this compound with a carbonyl compound, such as an aldehyde or ketone. The initial reaction would likely be the formation of an imine between the amino group and the carbonyl compound. Subsequent intramolecular cyclization, where the imine nitrogen attacks the nitrile carbon, would lead to a dihydroquinazoline (B8668462) ring system. Aromatization would then yield the quinazoline. Various catalysts, including acids and transition metals, can facilitate these transformations. organic-chemistry.orgmdpi.comnih.govrsc.orgnih.gov

Similarly, this compound can be a precursor for the synthesis of isoquinoline (B145761) derivatives. nih.govwikipedia.orgquimicaorganica.org For example, a reaction with a suitable dielectrophile could lead to the formation of the isoquinoline ring system. A strategy could involve the conversion of the aminomethyl group into a new nucleophile which then attacks the nitrile. Another approach could involve the reaction of a derivative, such as 2-(2-oxo-2-arylethyl)benzonitrile, with an amine, which proceeds via nucleophilic attack on the nitrile followed by cyclization. chemrxiv.org

The following table lists some of the heterocyclic systems that could potentially be synthesized from this compound or its derivatives:

| Heterocyclic System | Potential Reaction Partners |

| Quinazolines | Aldehydes, Ketones |

| Isoquinolines | Dielectrophiles, α-Haloketones |

| Dihydroquinazolines | Carbonyl compounds |

Table 3: Potential Heterocyclic Ring Systems from this compound.

Lack of Specific Research Data on the Catalytic Role of this compound

The conducted searches yielded broad information on related topics, including:

The synthesis and catalytic hydrogenation of benzonitrile (B105546) to produce benzylamine.

The use of various benzonitrile derivatives as ligands in transition metal catalysis.

The application of aminobenzonitriles in the catalytic synthesis of heterocyclic compounds.

However, these searches did not provide the specific, in-depth research findings, detailed mechanistic investigations, or data-rich tables concerning the catalytic activity of this compound that are required to fulfill the outlined article structure. The available literature does not offer concrete examples of this particular compound being utilized as a catalyst, a ligand in a catalytically active complex, or a key intermediate in a well-defined catalytic cycle.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline focusing solely on the chemical reactivity and mechanistic investigations of this compound in advanced catalytic processes.

It is possible that the catalytic applications of this specific isomer are not yet extensively explored or reported in publicly accessible scientific literature.

Should you be interested in an article on the broader topic of the role of aminobenzonitrile isomers or other benzonitrile derivatives in catalysis, for which more substantial research data is available, please advise on how you would like to proceed.

Derivatization Strategies and Analogue Development

Synthesis of Functionalized Derivatives of the Chemical Compound

The primary amine functionality of 2-(aminomethyl)benzonitrile is a prime target for various functionalization reactions, including acylation, sulfonylation, and alkylation, as well as condensation reactions to form Schiff bases.

N-acylation of the aminomethyl group can be achieved through standard methods, such as reaction with acid chlorides or anhydrides in the presence of a base. Similarly, N-sulfonylation is readily accomplished using sulfonyl chlorides. N-alkylation of this compound can be performed using alkyl halides, although care must be taken to control the degree of alkylation.

The formation of Schiff bases, or imines, represents another important functionalization pathway. These are typically synthesized through the condensation reaction of this compound with various aldehydes and ketones. nih.gove3s-conferences.org This reaction is often catalyzed by acid and involves the elimination of water. nih.gove3s-conferences.org The resulting imine derivatives can serve as intermediates for the synthesis of more complex molecules. A notable development is the use of visible light-induced copper catalysis for the synthesis of Schiff's bases from 2-aminobenzonitrile (B23959) derivatives and acetophenones, offering an efficient and environmentally friendly methodology. wikipedia.org

Exploration of Structurally Modified Analogues

The structural framework of this compound allows for modifications at several positions, including the phenyl ring and the aminomethyl side chain, leading to a diverse range of analogues.

Modifications on the phenyl ring can involve the introduction of various substituents, such as alkyl, alkoxy, or halogen groups. These substitutions can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and biological activity. For instance, the synthesis of 2-aminobenzophenones through the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, provides a route to analogues with a carbonyl group ortho to the amino group. beilstein-journals.org

Alterations to the aminomethyl side chain can include homologation (increasing the chain length), branching, or incorporation into a cyclic system. These modifications can impact the conformational flexibility and lipophilicity of the resulting analogues.

Design and Synthesis of Complex Heterocyclic Systems Utilizing this compound

This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic systems, owing to the reactive nature of its amine and nitrile functionalities. These reactions often proceed via intramolecular cyclization or through multicomponent reactions.

One of the most prominent applications is in the synthesis of quinazoline (B50416) derivatives. Various methods have been developed, including the reaction of 2-aminobenzylamines with alcohols or other carbonyl compounds. beilstein-journals.org For example, a metal-free approach allows for the synthesis of 2-substituted quinazolines from the reaction of o-aminobenzylamines with benzylamines. Another strategy involves the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have been investigated as dipeptidyl peptidase-4 inhibitors. semanticscholar.org

The synthesis of other nitrogen-containing heterocycles, such as pyridines and pyrimidines, can also be envisioned starting from this compound. For instance, the general principles of pyridine (B92270) synthesis often involve the condensation of carbonyl compounds with a nitrogen source, and pyrimidine (B1678525) synthesis can be achieved through the reaction of a three-carbon fragment with an amidine or related species. mdpi.commdpi.com While direct examples starting from this compound are not extensively documented in the provided search results, its bifunctional nature makes it a plausible candidate for such transformations.

Furthermore, this compound can participate in multicomponent reactions to generate complex heterocyclic structures. Multicomponent reactions, which involve the combination of three or more reactants in a single step, offer an efficient and atom-economical approach to synthesizing diverse molecular scaffolds. nrochemistry.comorganic-chemistry.orgnih.govmdpi.comnih.gov

Development of Amidine and Thiazolidine (B150603) Derivatives

The nitrile group of this compound is a key functional group for the synthesis of amidine derivatives, while the amine group can be utilized in the construction of thiazolidine rings.

Amidines are commonly synthesized from nitriles via the Pinner reaction. wikipedia.orgresearchgate.netnih.gov This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then react with an amine to yield the corresponding amidine. wikipedia.orgresearchgate.net Lewis acid-promoted variations of the Pinner reaction have also been developed. nih.gov The direct addition of amines to nitriles, sometimes catalyzed by metal complexes, provides another route to amidines.

Thiazolidine derivatives, particularly thiazolidin-4-ones, can be synthesized from amines through various routes. A common method involves the reaction of an amine with a thioglycolic acid derivative and an aldehyde or ketone. The synthesis of 2-amino-4-thiazolidinones has also been extensively reviewed. Another approach involves the reaction of Schiff bases with thioglycolic acid. Additionally, isothiocyanates can be used as precursors for the synthesis of thiazolidine and related sulfur-containing heterocycles.

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-(aminomethyl)benzonitrile, offering insights into its electronic structure, functional groups, and atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals would include a complex multiplet pattern in the aromatic region (approximately 7.2-7.7 ppm) corresponding to the four protons on the benzene (B151609) ring. A singlet for the two methylene (B1212753) protons (-CH₂) adjacent to the amine and the aromatic ring is anticipated, typically appearing in the range of 3.8-4.2 ppm. The two amine protons (-NH₂) would likely produce a broad singlet, the chemical shift of which is variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule (four aromatic CH, one quaternary aromatic C-CN, one quaternary aromatic C-CH₂NH₂, one methylene -CH₂, and one nitrile -CN). The methylene carbon signal is expected in the aliphatic region (approx. 40-45 ppm). The aromatic carbons would resonate between 125-150 ppm. libretexts.orglibretexts.orgopenstax.org The nitrile carbon is characteristically found further downfield, typically in the 115-125 ppm range. libretexts.org

¹⁵N and 2D NMR Spectroscopy: While ¹⁵N NMR could provide direct information about the electronic environment of the two distinct nitrogen atoms (amine and nitrile), and 2D NMR experiments (like COSY and HSQC) would confirm proton-proton and proton-carbon connectivities, specific experimental data for this compound are not widely available in the surveyed literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on characteristic chemical shift values for similar structural motifs; specific experimental data was not available in the searched literature.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.2 - 7.7 | Multiplet (m) |

| ¹H | Methylene (Ar-CH₂) | 3.8 - 4.2 | Singlet (s) |

| ¹H | Amine (-NH₂) | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) |

| ¹³C | Methylene (-CH₂) | 40 - 45 | - |

| ¹³C | Nitrile (-C≡N) | 115 - 125 | - |

| ¹³C | Aromatic (Ar-C) | 125 - 150 | - |

Mass spectrometry validates the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₈N₂ and a monoisotopic mass of 132.0687 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 132. The fragmentation is dictated by the structure, which combines a stable aromatic ring with a fragile benzylic amine moiety. A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage). This would result in the formation of a stable tropylium-like ion or related structures. libretexts.orgyoutube.com

Key plausible fragmentation pathways include:

Loss of NH₂: A fragmentation resulting in a peak at m/z 116.

Benzylic Cleavage: The most dominant fragmentation for primary amines involves α-cleavage, leading to the loss of the largest alkyl group. In this case, cleavage of the bond between the methylene carbon and the benzene ring would lead to a fragment ion [CH₂NH₂]⁺ at m/z 30. youtube.com

Loss of HCN: Elimination of a neutral hydrogen cyanide molecule from the molecular ion could lead to a fragment at m/z 105.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table outlines theoretically predicted fragments based on general fragmentation rules.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 132 | Molecular Ion [M]⁺˙ | [C₈H₈N₂]⁺˙ |

| 131 | [M-H]⁺ | [C₈H₇N₂]⁺ |

| 116 | [M-NH₂]⁺ | [C₈H₆N]⁺ |

| 105 | [M-HCN]⁺˙ | [C₇H₇N]⁺˙ |

| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The key expected vibrational bands are:

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. These bands are typically weaker and sharper than the O-H bands of alcohols. orgchemboulder.com

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H Stretching: This appears as a series of bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene group (-CH₂) will show symmetric and asymmetric stretching vibrations typically in the 2960-2850 cm⁻¹ range. umd.edu

N-H Bending: The scissoring vibration of the primary amine group is expected between 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: These vibrations cause a series of peaks in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is anticipated in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Ranges for this compound This table is based on established correlation charts for the functional groups present.

| Vibrational Mode | Functional Group | Characteristic Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 |

| C≡N Stretch | Nitrile | 2260 - 2220 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

Single Crystal X-ray Crystallography for Solid-State Structural Analysis

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single crystal X-ray diffraction study of this compound has not been reported. Therefore, experimental data regarding its crystal system, unit cell parameters (a, b, c, α, β, γ), and space group are not available in the public domain, such as the Cambridge Crystallographic Data Centre (CCDC). Such a study would be invaluable for understanding its solid-state packing, hydrogen bonding networks involving the primary amine, and potential π-π stacking interactions of the aromatic rings. For context, related but different molecules like 2-amino-4-chlorobenzonitrile (B1265954) have been reported to crystallize in the triclinic system with the P-1 space group. analis.com.my

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed crystallographic analysis of this compound would provide precise measurements of its molecular geometry. This includes the lengths of all covalent bonds, the angles between these bonds, and the dihedral (or torsional) angles that describe the three-dimensional conformation of the molecule. For instance, key parameters would include the lengths of the C-C bonds within the benzene ring, the C-C and C-N bonds of the aminomethyl group, and the C≡N bond of the nitrile group. The bond angles around the sp²-hybridized carbons of the aromatic ring would be expected to be approximately 120°, while the angles around the sp³-hybridized carbon of the aminomethyl group would be closer to the tetrahedral angle of 109.5°.

The planarity of the benzene ring would be confirmed by dihedral angles close to 0° or 180° for the atoms within the ring. Of particular interest would be the dihedral angle describing the orientation of the aminomethyl group relative to the plane of the benzene ring, as this would be a key conformational feature.

While specific experimental data for this compound is not available in the provided search results, a representative table of expected bond lengths and angles based on general principles of chemical bonding and data for similar molecular fragments is presented below.

Interactive Table: Hypothetical Bond Parameters for this compound

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C-C (aromatic) | C | C | ~1.39 | |

| C-C | C(ring) | C(CH₂) | ~1.51 | |

| C-N (amine) | C(CH₂) | N | ~1.47 | |

| C≡N (nitrile) | C(ring) | C(CN) | N | ~1.15 |

| C-H (aromatic) | C | H | ~1.09 | |

| C-H (methylene) | C(CH₂) | H | ~1.09 | |

| N-H (amine) | N | H | ~1.01 | |

| Bond Angles (°) | ||||

| C-C-C (aromatic) | C | C | C | ~120 |

| C-C-C (subst.) | C(ring) | C(ring) | C(CH₂) | ~120 |

| C-C-N | C(ring) | C(CH₂) | N | ~109.5 |

| H-C-H | H | C(CH₂) | H | ~109.5 |

| H-N-H | H | N | H | ~107 |

| C-C≡N | C(ring) | C(CN) | N | ~180 |

| Dihedral Angles (°) | ||||

| C-C-C-C (ring) | C | C | C | ~0 or 180 |

| C(ring)-C(ring)-C(CH₂)-N | C | C | C | Variable |

Note: These are generalized values and the actual experimental values could vary.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks

The presence of the aminomethyl group (-CH₂NH₂) in this compound makes it capable of acting as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the amino group can act as hydrogen bond acceptors. This would allow for the formation of a network of hydrogen bonds within the crystal lattice.

It is plausible that the amino group of one molecule would form N-H···N hydrogen bonds with the nitrile nitrogen of a neighboring molecule. This type of interaction is a common and relatively strong directional force that often plays a key role in the supramolecular assembly of nitrile-containing compounds. Additionally, the amino group could also engage in N-H···N hydrogen bonds with the amino nitrogen of another molecule, further extending the hydrogen-bonding network. The specific geometry and connectivity of these hydrogen bonds would define a particular packing motif.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, this analysis would likely reveal distinct red spots on the d_norm surface, indicating the locations of the strong N-H···N hydrogen bonds.

Interactive Table: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) | Description |

| H···H | High | Represents the numerous van der Waals interactions between hydrogen atoms. |

| H···N / N···H | Significant | Corresponds to the key N-H···N hydrogen bonding interactions. |

| C···H / H···C | Moderate | van der Waals interactions involving carbon and hydrogen atoms. |

| C···C | Low to Moderate | May indicate π-π stacking interactions between benzene rings. |

| C···N / N···C | Low | Interactions between carbon atoms and the nitrogen atoms of the nitrile or amino groups. |

| N···N | Very Low | Interactions between nitrogen atoms, likely less frequent. |

Note: The exact percentages would depend on the actual crystal packing, which is not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can determine a wide range of molecular properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for geometry optimization, a process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. researchgate.netmaterialsciencejournal.org For 2-(Aminomethyl)benzonitrile, this process involves iterative calculations that adjust the positions of its atoms until a minimum energy conformation is reached.

The choice of a functional and a basis set is critical in DFT calculations. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for predicting molecular geometries and vibrational frequencies. core.ac.ukyeniyuzyil.edu.tracs.org

Upon completion of a geometry optimization for this compound, a detailed set of data would be generated. This would include the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest-energy state. The electronic structure analysis would further reveal details about the distribution of electron density and the energies of the molecular orbitals.

Table 1: Illustrative Data from DFT Geometry Optimization for this compound The following table is an example of the type of data that would be produced from a DFT/B3LYP geometry optimization. Specific, experimentally verified or published computational values for this exact molecule are not readily available in the searched literature.

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length | C≡N (Nitrile) | ~1.15 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-CH₂ | ~1.51 Å | |

| C-NH₂ | ~1.47 Å | |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| C-C-CN | ~120° | |

| C-C-CH₂ | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. acs.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. rsc.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small HOMO-LUMO gap suggests that the molecule will be more reactive. rsc.org For this compound, FMO analysis would calculate the energies of these orbitals. The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Example of Frontier Molecular Orbital Energies This table illustrates the typical output of an FMO analysis. The specific energy values for this compound would need to be determined by a dedicated computational study.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | (Typical range: -5 to -7 eV) |

| LUMO Energy (ELUMO) | (Typical range: -1 to -2 eV) |

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on the distribution of electrons in different atomic orbitals. yeniyuzyil.edu.tr This analysis provides insight into the charge distribution across the molecular framework, helping to identify atoms with positive or negative charges. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation.

A more visual and intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the electron density surface of a molecule. Different colors are used to represent regions of varying potential:

Red: Indicates regions of high electron density and negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms (like the nitrogen of the nitrile group). These are sites prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms (like the aminomethyl group). These are sites prone to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, an MEP map would visually highlight the electron-rich nitrile group and the electron-deficient hydrogens of the aminomethyl group, providing a clear picture of its reactive sites.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that often focus on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and flexibility.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules like water) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, revealing how the molecule moves, rotates, and changes shape.

This type of analysis is particularly useful for understanding the conformational flexibility of the aminomethyl side chain relative to the benzonitrile (B105546) ring. The simulation could reveal preferred orientations, the energy barriers between different conformations, and how interactions with the solvent influence the molecule's shape. While specific MD studies on this compound are not prominent in the literature, simulations on the parent molecule, benzonitrile, have been used to study its liquid dynamics and local structure.

Prediction of Global Reactivity Parameters and Stability

Using the energies of the frontier orbitals (HOMO and LUMO) derived from DFT calculations, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A computational study on this compound would yield specific values for these parameters, allowing for a quantitative assessment of its stability and reactivity profile.

Table 3: Illustrative Global Reactivity Parameters This table shows the definitions and the kind of data that would be obtained from a quantum chemical calculation. Actual values require a specific DFT study on the molecule.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Utilization as a Versatile Building Block for Complex Molecules

In synthetic organic chemistry, molecules that contain multiple, orthogonally reactive functional groups are highly valued as "building blocks." sigmaaldrich.com 2-(Aminomethyl)benzonitrile fits this description perfectly, offering both a nucleophilic primary amine and an electrophilic nitrile group. This duality allows it to participate in a wide array of chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures.

The primary amine group can readily engage in reactions typical of amines, such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The close proximity of these two groups enables their use in tandem to construct heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net

One of the key areas where such building blocks are employed is in multicomponent reactions (MCRs). beilstein-journals.org MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. The amine functionality in this compound makes it a suitable component for well-known MCRs like the Ugi and Mannich reactions, which are powerful tools for rapidly generating libraries of structurally diverse molecules for drug discovery. beilstein-journals.orgmdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | Condensation | Imines, Schiff Bases |

| Acylation | Amides | |

| Multicomponent Reaction | Peptidomimetics, α-amino amides | |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acids |

| Reduction | Primary Amines | |

| Cycloaddition | Tetrazoles, Triazines |

Role in Coordination Chemistry as a Ligand Precursor

The presence of lone pairs of electrons on the nitrogen atoms of both the aminomethyl and the nitrile groups allows this compound to function as a ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. google.com The ability of this compound to bind to a metal center through two separate donor atoms classifies it as a potential bidentate chelating ligand. Chelation, the formation of a ring structure between a ligand and a metal ion, typically results in a more stable metal complex compared to coordination with two separate monodentate ligands.

Metal complexes involving aminonitrile-type ligands are typically synthesized by reacting a metal salt (e.g., chlorides or nitrates of transition metals like cobalt, nickel, or copper) with the ligand in a suitable solvent. uobaghdad.edu.iqmdpi.com In the case of this compound, it is expected to coordinate to a metal ion (M) through both the amino nitrogen and the nitrile nitrogen, forming a stable five-membered chelate ring.

The formation and structure of these complexes are confirmed using a variety of analytical techniques. uobaghdad.edu.iquobaghdad.edu.iq

Infrared (IR) Spectroscopy: Coordination of the aminomethyl group to the metal center leads to a shift in the N-H stretching and bending vibrations. Similarly, the C≡N stretching frequency is altered upon coordination of the nitrile group.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, including d-d transitions for transition metals, which are indicative of the coordination geometry around the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex by observing shifts in the resonance of protons and carbons near the coordination sites.

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), this measurement helps determine the number of unpaired electrons, providing insight into the oxidation state and geometry of the central metal ion. uobaghdad.edu.iq

Table 2: Spectroscopic and Analytical Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Confirmation of ligand coordination through shifts in characteristic vibrational frequencies (N-H, C≡N). |

| UV-Vis Spectroscopy | Determination of coordination geometry from d-d electronic transition bands. |

| NMR Spectroscopy | Elucidation of the ligand's binding mode and complex structure in solution for diamagnetic complexes. |

| Magnetic Susceptibility | Determination of the electronic configuration and geometry of paramagnetic metal centers. |

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org These reactions proceed through several possible mechanisms, primarily categorized as dissociative, associative, or interchange. dalalinstitute.comlibretexts.org

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first breaks its bond with the metal center to form an intermediate with a lower coordination number. This intermediate then rapidly reacts with the incoming ligand. The first step is slow and rate-determining. dalalinstitute.com

Associative (A) Mechanism: This is also a two-step process, but here the incoming ligand first forms a bond with the metal center, creating an intermediate with a higher coordination number. Subsequently, the leaving ligand detaches. The initial bond formation is the rate-determining step. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. It can be further classified as associative-activated (Iₐ) or dissociative-activated (Iₑ) depending on the degree of bond formation with the incoming ligand or bond breaking with the leaving ligand in the transition state. youtube.com

The preferred mechanism for a complex containing this compound would depend on factors such as the identity and size of the metal ion, the steric bulk of the ligands, and the reaction conditions. For instance, sterically crowded complexes often favor a dissociative pathway, whereas complexes with accessible coordination sites might undergo associative substitution. dalalinstitute.com

Table 3: Comparison of Ligand Exchange Mechanisms

| Mechanism | Key Feature | Intermediate | Rate Dependence on Incoming Ligand |

|---|---|---|---|

| Dissociative (D) | Bond-breaking is the first and rate-determining step. | Lower coordination number. | Independent. |

| Associative (A) | Bond-making is the first and rate-determining step. | Higher coordination number. | Dependent. |

| Interchange (I) | Concerted process of bond-breaking and bond-making. | No true intermediate, only a transition state. | Can be dependent (Iₐ) or largely independent (Iₑ). |

Contributions to Materials Science and Engineering (e.g., Perovskite Solar Cells)

The unique electronic and structural properties of this compound make it a candidate for use as a molecular additive in advanced materials, particularly in the field of photovoltaics. Organic-inorganic hybrid perovskites have emerged as highly promising materials for next-generation solar cells, but their performance and stability are often limited by crystalline defects.

The quality of the perovskite crystal film is paramount for high-efficiency solar cells. Defects such as ion vacancies on the crystal surface and at grain boundaries can act as traps for charge carriers, leading to energy loss. Research has shown that introducing specific organic molecules as additives can control the crystallization process and "passivate" these defects. rsc.orgmdpi.com

Studies on the related isomer, 4-(aminomethyl)benzonitrile (B84873) hydrochloride (AMBNCl), have demonstrated its effectiveness in this role. acs.org The functional groups present in this molecule—the ammonium (B1175870) terminal (-NH₃⁺) and the polar nitrile group (-C≡N)—can interact with the components of the perovskite lattice (e.g., Pb²⁺ and halide ions). These interactions can slow down the rapid crystallization of the perovskite film, allowing for the formation of larger, more uniform crystals with fewer defects. Furthermore, the lone pair electrons of the nitrile nitrogen and the positive charge of the ammonium group can coordinate to undercoordinated lead ions and halide vacancies, respectively, effectively neutralizing these charge-trapping defects. acs.org Given that this compound possesses the same key functional groups, it is being investigated for similar synergistic effects on crystal growth and defect passivation.

Beyond structural improvements, additives can also fine-tune the electronic properties of materials. In a perovskite solar cell, efficient extraction of charge carriers (electrons and holes) requires proper energy level alignment between the perovskite absorber layer and the adjacent charge transport layers.

Analytical Methodologies for the Detection and Quantification of 2 Aminomethyl Benzonitrile

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of analytical chemistry for separating and quantifying components within a mixture. Techniques such as HPLC, LC-MS/MS, and GC are theoretically well-suited for the analysis of 2-(aminomethyl)benzonitrile due to its chemical structure. However, specific application notes, peer-reviewed articles, or validated methods are not readily found.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. When coupled with mass spectrometry (MS/MS), it provides high sensitivity and selectivity, making it a gold standard for quantitative analysis.

For a compound like this compound, a reverse-phase HPLC method would likely be suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for LC-MS analysis. Detection could be achieved using a UV detector, as the benzene (B151609) ring in the molecule would absorb UV light.

Despite the theoretical applicability, no specific HPLC or LC-MS/MS methods detailing parameters like the exact column, mobile phase gradient, flow rate, injection volume, or mass transitions for this compound have been published in accessible scientific literature. Chemical suppliers of its hydrochloride salt may possess internal documentation for quality control, but these are not publicly available.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for small, volatile, or semi-volatile molecules. This compound, with a molecular weight of 132.17 g/mol , could potentially be analyzed by GC. However, the presence of the primary amine group might necessitate derivatization to improve thermal stability and chromatographic behavior, preventing peak tailing.

A typical GC analysis would involve a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-5 or DB-17) and a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection. A temperature program would be developed to ensure adequate separation from other components. As with HPLC, no standard, validated GC methods for the quantification of this compound have been found in the public domain.

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

Ion Chromatography (IC) is a subset of HPLC that is used for the separation and analysis of ionic species. Given that this compound is a primary amine, it can be protonated to form a cation in acidic conditions. This suggests that cation-exchange chromatography could be a viable method for its separation and quantification.

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an applied electric field. This high-resolution technique is an alternative to HPLC and could be used to analyze the cationic form of this compound.

However, a thorough search of scientific databases and literature yielded no specific IC or CE methods developed or validated for the analysis of this particular compound.

Spectrometric Methods in Quantitative Analytical Chemistry